Dehydroaripiprazole hydrochloride

Dopamine Receptor Pharmacology Antipsychotic Drug Discovery Functional Assay

Dehydroaripiprazole hydrochloride (CAS 1008531-60-9), the HCl salt of OPC-14857, is the primary active metabolite of aripiprazole. Unlike aripiprazole, it exhibits pure dopamine D2L receptor antagonism without partial agonism, making it an essential pharmacological tool for receptor-function studies. It serves as a certified reference standard for LC-MS/MS bioanalytical methods, EP Impurity E / USP Related Compound G for quality control, and a key analyte in CYP2D6/CYP3A4 pharmacogenetics. Ensure precise research—order today.

Molecular Formula C23H26Cl3N3O2
Molecular Weight 482.8 g/mol
CAS No. 1008531-60-9
Cat. No. B018463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroaripiprazole hydrochloride
CAS1008531-60-9
Synonyms7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone Hydrochloride; 
Molecular FormulaC23H26Cl3N3O2
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl
InChIInChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H
InChIKeyCUQHINIXYQSLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroaripiprazole Hydrochloride (CAS 1008531-60-9) | Active Aripiprazole Metabolite for Research & Analytical Standards


Dehydroaripiprazole hydrochloride (CAS 1008531-60-9) is the hydrochloride salt form of OPC-14857, the primary active metabolite of the atypical antipsychotic aripiprazole [1]. It is formed via cytochrome P450 enzymes CYP2D6 and CYP3A4 [2]. This compound acts as a partial agonist at dopamine D2 and D3 receptors and exhibits affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2B receptors, making it a critical tool for neuroscience research, pharmacokinetic studies, and as an analytical reference standard .

Why Aripiprazole or Other Metabolites Cannot Substitute for Dehydroaripiprazole Hydrochloride in Research


Simply using aripiprazole or another metabolite cannot replicate the specific profile of dehydroaripiprazole hydrochloride. While it is a metabolite, its functional activity at key receptors and its distinct pharmacokinetic properties differ significantly from the parent drug. Evidence demonstrates that dehydroaripiprazole can behave as a pure antagonist at the dopamine D2L receptor, unlike aripiprazole which exhibits dual agonist/antagonist activity [1]. Furthermore, its pharmacokinetic variability and plasma concentrations are influenced differently by genetic polymorphisms compared to aripiprazole, underscoring its unique in vivo identity and the necessity for a specific analytical standard [2].

Quantitative Evidence for Selecting Dehydroaripiprazole Hydrochloride (CAS 1008531-60-9) Over Alternatives


Functional Divergence at the Dopamine D2L Receptor: Pure Antagonist vs. Partial Agonist

Dehydroaripiprazole (as its base form DM-1451) demonstrates a functionally distinct profile at the human dopamine D2L receptor compared to the parent drug aripiprazole. While aripiprazole acts as a dual agonist/antagonist, the metabolite behaves as a pure antagonist [1]. This is a critical differentiation for studies aiming to isolate antagonistic effects on dopamine signaling.

Dopamine Receptor Pharmacology Antipsychotic Drug Discovery Functional Assay

Reduced Variability of Active Moiety in Clinical Samples: A Key PK Parameter for Bioanalysis

In a clinical study of 155 psychiatric patients, the pharmacokinetic variability of the therapeutically active sum (aripiprazole + dehydroaripiprazole) was 25% to 30% less than the variability observed for aripiprazole alone [1]. This indicates that dehydroaripiprazole concentrations play a significant stabilizing role in total drug exposure.

Therapeutic Drug Monitoring Clinical Pharmacokinetics Bioanalysis

Unique Genetic Regulation of Plasma Concentration: Differential Impact of CYP2D6 Phenotype

A population pharmacokinetic study found that while CYP2D6 genetic polymorphisms significantly influence the clearance of aripiprazole (reducing interindividual variability from 37.8% to 30.5%), the plasma concentration-to-dose ratios of dehydroaripiprazole were not different across CYP2D6 genotypes [1]. This implies that dehydroaripiprazole levels are more stable in response to CYP2D6 variations.

Pharmacogenomics Population Pharmacokinetics Drug Metabolism

Slightly Improved Aqueous Solubility: A Property Relevant to Formulation

Dehydroaripiprazole exhibits slightly higher aqueous solubility at physiological pH compared to its parent compound aripiprazole [1]. While still limited, this difference can influence its behavior in aqueous buffers and biological assays.

Preformulation Drug Solubility Analytical Chemistry

Key Impurity Standard: Identity Confirmed as Aripiprazole EP Impurity E / USP Related Compound G

Dehydroaripiprazole is officially designated as Aripiprazole EP Impurity E and USP Related Compound G, serving as a critical reference standard for purity and stability testing in pharmaceutical manufacturing and quality control . The compound itself is a known 'dehydro impurity' with specific limits (e.g., <0.1%) in final aripiprazole drug substance [1].

Pharmaceutical Analysis Quality Control Impurity Profiling

Primary Research and Industrial Use Cases for Dehydroaripiprazole Hydrochloride


Mechanistic Studies on Dopamine D2 Receptor Antagonism

Researchers investigating pure D2 receptor antagonism without the confounding effects of partial agonism can utilize dehydroaripiprazole hydrochloride as a pharmacological tool. Based on its demonstrated functional profile as a pure antagonist at the D2L receptor [1], it serves as a critical comparator to aripiprazole in studies exploring structure-function relationships of antipsychotic drug action.

Development and Validation of Bioanalytical Methods for Therapeutic Drug Monitoring (TDM)

Clinical and bioanalytical laboratories developing LC-MS/MS or HPLC methods to measure aripiprazole and its active metabolite in patient plasma require high-purity dehydroaripiprazole hydrochloride as a certified reference standard. Its use is essential to generate accurate calibration curves and quality control samples, given that the combined active moiety (aripiprazole + dehydroaripiprazole) shows 25-30% less pharmacokinetic variability than the parent drug alone [2].

Pharmaceutical Quality Control and Impurity Testing

Quality control departments in pharmaceutical manufacturing must obtain dehydroaripiprazole hydrochloride to use as an impurity reference standard (EP Impurity E / USP Related Compound G) . This compound is essential for validating analytical methods to ensure aripiprazole drug substance and finished products meet regulatory specifications, including limits on the dehydro impurity (<0.1%) [3].

Pharmacogenetic Research on CYP450 Polymorphisms

In pharmacogenetic studies evaluating the impact of CYP2D6 and CYP3A4 genotypes on drug exposure, dehydroaripiprazole is a crucial analyte. Its plasma concentration is regulated differently by these enzymes compared to aripiprazole [4], and quantifying it is necessary to accurately determine the parent-to-metabolite ratio and understand the functional impact of genetic variants on drug metabolism and response [5].

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